molecular formula C11H16O3S B13801774 1-Phenylbutan-2-yl methanesulfonate CAS No. 75803-24-6

1-Phenylbutan-2-yl methanesulfonate

Cat. No.: B13801774
CAS No.: 75803-24-6
M. Wt: 228.31 g/mol
InChI Key: VUVAYDCULOJQPR-UHFFFAOYSA-N
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Description

1-Phenyl-2-butylmethanesulphonate is an organic compound with the molecular formula C11H16O3S. It features a phenyl group attached to a butyl chain, which is further connected to a methanesulphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-butylmethanesulphonate can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-2-butanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired sulphonate ester .

Industrial Production Methods: In an industrial setting, the production of 1-Phenyl-2-butylmethanesulphonate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-butylmethanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Phenyl-2-butylmethanesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound may be employed in studies involving enzyme inhibition or protein modification.

    Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological pathways and its potential as a drug candidate.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism by which 1-Phenyl-2-butylmethanesulphonate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact mechanism can vary depending on the context of its use and the specific biological or chemical system involved .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-butylmethanesulphonate stands out due to its specific combination of functional groups, which confer unique reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

1-phenylbutan-2-yl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-3-11(14-15(2,12)13)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVAYDCULOJQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10997199
Record name 1-Phenylbutan-2-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75803-24-6
Record name Benzeneethanol, alpha-ethyl-, methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075803246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylbutan-2-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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